boc-Glutaminol

Descripción general

Descripción

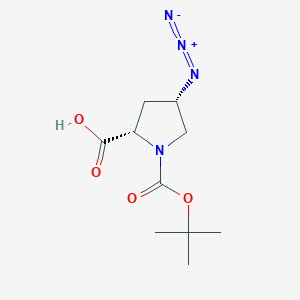

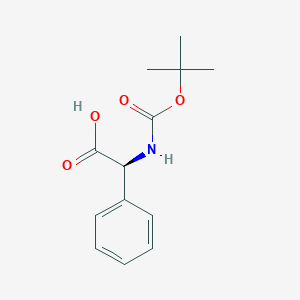

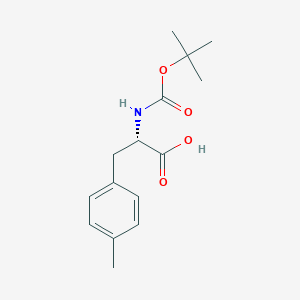

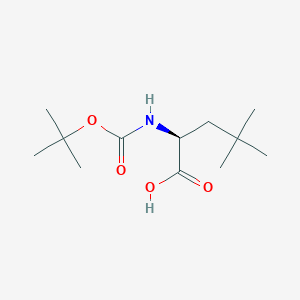

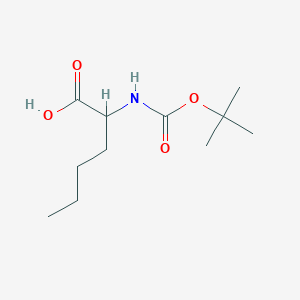

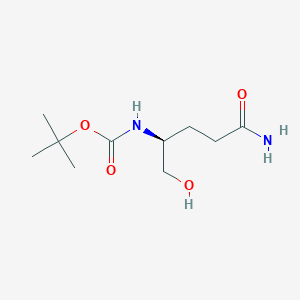

Boc-Glutaminol, also known as tert-butyl (1S)-4-amino-1-(hydroxymethyl)-4-oxobutylcarbamate, is a compound with the molecular formula C10H20N2O4 and a molecular weight of 232.28 . It is used in proteomics research .

Synthesis Analysis

The synthesis of Boc-Glutaminol involves the use of Boc2O / DMAP . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols has been reported in catalyst and solvent-free media under mild reaction conditions .Molecular Structure Analysis

The systematic name of Boc-Glutaminol is 2-Methyl-2-propanyl [(2S)-5-amino-1-hydroxy-5-oxo-2-pentanyl]carbamate . The InChI code is 1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 .Chemical Reactions Analysis

The amine attacks a carbonyl site on di-tert-butyl dicarbonate (Boc2O) resulting in tert-butyl carbonate leaving as a leaving group. Tert-butyl carbonate picks up the proton from the protonated amine .Physical And Chemical Properties Analysis

Boc-Glutaminol has a density of 1.1±0.1 g/cm3, a boiling point of 466.7±40.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.6 mmHg at 25°C . Its molar refractivity is 58.8±0.3 cm3, and it has 6 H bond acceptors, 4 H bond donors, and 7 freely rotating bonds .Aplicaciones Científicas De Investigación

Solubility and Solvent Effect Analysis

Boc-Glutaminol has been used in the study of its solubility in different solvents at multiple temperatures . The mole fraction solubility of Boc-L-glutamine in twelve pure solvents was determined by the static gravimetric method . This research is crucial for understanding the behavior of Boc-Glutaminol in various solvents, which can be beneficial for its application in different chemical processes.

Synchronization Algorithms for BOC Signals

Boc-Glutaminol has been used in the development of synchronization algorithms for binary offset carrier (BOC) and composite binary offset carrier (CBOC) modulation signals . A reconstructed sub-correlation function synchronization algorithm (RSSA) for BOC and CBOC is proposed . This research can enhance the performance of Global Navigation Satellite Systems (GNSS).

BOC Protection of Amines

Boc-Glutaminol has been used in the BOC protection of amines . A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported . This research is significant for the development of environmentally friendly chemical processes.

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Boc-Glutaminol, also known as tert-butoxycarbonyl-glutaminol, is a derivative of the amino acid glutamine Considering its structure and the role of glutamine in cellular metabolism, it can be inferred that boc-glutaminol may interact with enzymes involved in glutamine metabolism .

Mode of Action

The Boc group in Boc-Glutaminol is a protective group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . The Boc group is stable towards most nucleophiles and bases . This stability allows for selective reactions to occur on other parts of the molecule without affecting the protected amine group . The Boc group can be removed under mildly acidic conditions .

Biochemical Pathways

Glutamine plays a pivotal role in various biochemical pathways. It is a source of carbon and nitrogen for biosynthesis and is involved in the tricarboxylic acid (TCA) cycle . Glutamine also contributes to the synthesis of nucleotides, glutathione, and other nonessential amino acids

Pharmacokinetics

The boc group is known to enhance the lipophilicity of compounds, which could potentially influence their absorption and distribution .

Result of Action

Considering the role of glutamine in cellular metabolism, it can be inferred that boc-glutaminol may influence processes such as energy production, redox homeostasis, and cell signaling .

Action Environment

The action of Boc-Glutaminol may be influenced by various environmental factors. For instance, the stability of the Boc group can be affected by the pH of the environment . Additionally, the presence of other reactive species in the environment could potentially influence the reactivity of Boc-Glutaminol .

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-5-amino-1-hydroxy-5-oxopentan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-7(6-13)4-5-8(11)14/h7,13H,4-6H2,1-3H3,(H2,11,14)(H,12,15)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPHBGOYBNCKNT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427151 | |

| Record name | boc-Glutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

boc-Glutaminol | |

CAS RN |

133565-42-1 | |

| Record name | boc-Glutaminol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.